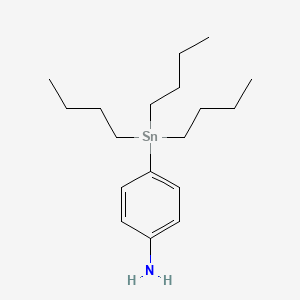

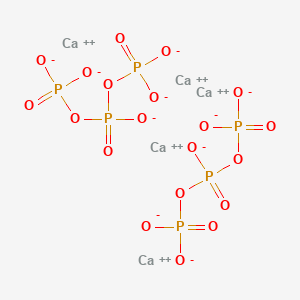

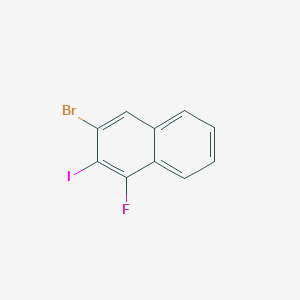

![molecular formula C8H6N2O B1624745 Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde CAS No. 251102-36-0](/img/structure/B1624745.png)

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Vue d'ensemble

Description

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a versatile building block for the synthesis of various biologically active molecules, including inhibitors of kinases, enzymes, and ion channels. The aim of

Applications De Recherche Scientifique

Anticancer Activity

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has been identified as having potent anticancer activity, particularly against liver cancer cells . A fused structure of indolizine and pyrrolo[1,2-c]pyrimidine was synthesized and evaluated for its biological activity. The compound showed strong anticancer activity in hepatocellular carcinoma HepG2 and Huh7 cells . It significantly inhibited cell migration and induced apoptosis in these cells via the activation of caspase-3 and cleavage of PARP in a dose-dependent manner .

Anti-inflammatory Activity

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Pyrimidines, including Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .

Synthesis of Polyheterocycles

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is used in the synthesis of polyheterocycles . A highly efficient approach to a new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction . This simple two-step sequence allowed rapid access to various tetracyclic compounds from commercially available starting materials .

4. Development of New Chemotype Anticancer Agents The compound could be used to develop new chemotype anticancer agents against liver cancers . The co-treatment of the compound with gemcitabine resulted in the significant additional inhibition of cell viability in HepG2 and Huh7 cells .

5. Inhibitory Response versus Vital Inflammatory Mediators Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Structure-Activity Relationships (SARs) of Pyrimidines

The structure-activity relationships (SARs) of pyrimidine derivatives, including Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, have been studied . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mécanisme D'action

Target of Action

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types .

Mode of Action

The compound interacts with FGFRs, leading to the inhibition of these receptors . This interaction results in the suppression of downstream signaling pathways that are activated upon the binding of fibroblast growth factors to these receptors .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde disrupts these pathways .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .

Action Environment

The action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can be influenced by various environmental factors. For instance, the stereo-electronic factors can affect the yield and selectivity of the product . .

Propriétés

IUPAC Name |

pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-8-9-4-3-7-2-1-5-10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDFSWOSQOZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445282 | |

| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |

CAS RN |

251102-36-0 | |

| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

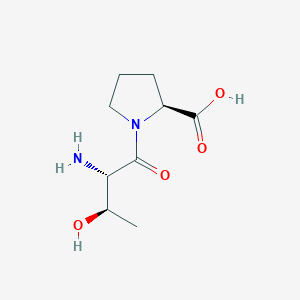

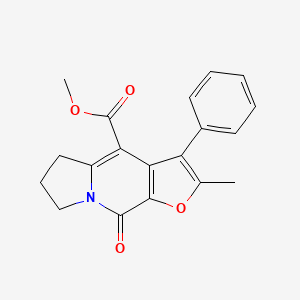

![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)

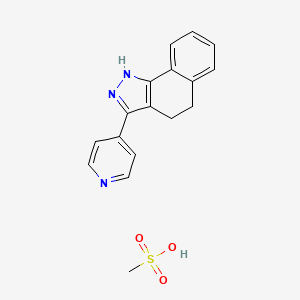

![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)

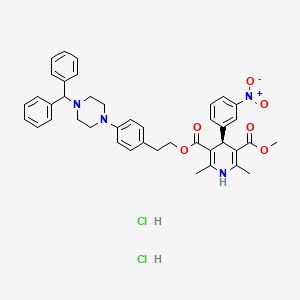

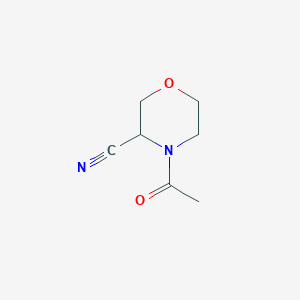

![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)